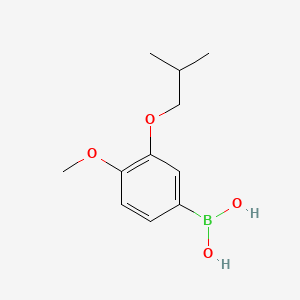

3-Isobutoxy-4-methoxyphenylboronic acid

Beschreibung

BenchChem offers high-quality 3-Isobutoxy-4-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutoxy-4-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPKCAUMWQUFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675365 | |

| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-19-3 | |

| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Isobutoxy-4-methoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of 3-Isobutoxy-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. While direct extensive literature on this specific molecule is limited, this document synthesizes data from closely related analogues to present its core chemical and physical properties, spectroscopic signatures, and reactivity. Particular emphasis is placed on its role as a versatile coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this reagent for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.

Introduction and Molecular Overview

3-Isobutoxy-4-methoxyphenylboronic acid belongs to the class of arylboronic acids, which are distinguished by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring. These compounds are foundational reagents in synthetic chemistry, primarily due to their stability, low toxicity, and exceptional utility in forming carbon-carbon bonds.

The subject of this guide possesses a unique substitution pattern:

-

An isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position.

-

A methoxy group (-OCH₃) at the 4-position.

These two electron-donating alkoxy groups significantly influence the electronic properties of the phenyl ring, enhancing its reactivity in cross-coupling reactions. The steric bulk of the isobutoxy group can also impart specific regioselectivity in synthetic transformations. Given the prevalence of substituted alkoxy-phenyl motifs in biologically active molecules, 3-Isobutoxy-4-methoxyphenylboronic acid represents a valuable and strategic building block for accessing novel chemical space.

Chemical and Physical Properties

Comprehensive experimental data for 3-Isobutoxy-4-methoxyphenylboronic acid is not widely published. The properties listed below are calculated or extrapolated from well-characterized, structurally similar compounds such as 4-methoxyphenylboronic acid and (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid[1][2].

| Property | Value / Description | Source / Rationale |

| Chemical Name | 3-Isobutoxy-4-methoxyphenylboronic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₇BO₄ | Calculated |

| Molecular Weight | 224.06 g/mol | Calculated |

| CAS Number | Not assigned. | - |

| Appearance | Expected to be a white to off-white crystalline powder. | Analogy to other arylboronic acids. |

| Melting Point | Expected to be in the range of 200-220 °C. | Analogy to 4-methoxyphenylboronic acid (204-206 °C) and 3-Formyl-4-methoxyphenylboronic acid (214-217 °C)[3]. |

| Solubility | Expected to be slightly soluble in water, soluble in methanol, DMSO, and THF. | Analogy to 4-methoxyphenylboronic acid[3]. |

| Stability | Air-sensitive; best stored under an inert atmosphere in a cool, dry place. | General property of arylboronic acids[4]. |

Spectroscopic Profile (Predicted)

While experimental spectra are not available, the key spectroscopic features can be reliably predicted based on the molecular structure and data from analogues like 4-methoxyphenylboronic acid[5][6].

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (~6.8-7.8 ppm). The electron-donating nature of the alkoxy groups will cause upfield shifts.

-

Isobutoxy Protons (-OCH₂CH(CH₃)₂): A doublet for the -OCH₂- protons, a multiplet for the -CH- proton, and a doublet for the two -CH₃ groups.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, which is often exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six distinct signals are expected, with the carbons bearing the alkoxy groups showing significant downfield shifts. The carbon attached to the boron atom (C-B) will also have a characteristic chemical shift.

-

Alkoxy Carbons: Signals corresponding to the methoxy and isobutoxy carbons will be present in the aliphatic region.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations just below and above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong band around 1350 cm⁻¹.

-

C-O Stretch: Strong absorptions for the aryl-ether bonds.

-

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 224.06. Dehydration peaks are common for boronic acids under certain ionization conditions.

Synthesis and Purification Protocols

The synthesis of arylboronic acids is a well-established field. A robust and commonly employed method involves the reaction of an organometallic intermediate with a borate ester, followed by acidic workup.

Proposed Synthetic Pathway

The most logical synthetic route starts from the corresponding aryl bromide, 1-bromo-3-isobutoxy-4-methoxybenzene .

Caption: Proposed synthesis of the target compound via lithiation and borylation.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is adapted from established procedures for synthesizing similar methoxyphenylboronic acids[7][8].

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-3-isobutoxy-4-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Causality: This step generates a highly nucleophilic aryllithium species, which is necessary to attack the electrophilic boron center of the borate ester.

-

Borylation: To the aryllithium solution, add triisopropyl borate (B(O-iPr)₃, ~1.5 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. Causality: The borate ester traps the aryllithium to form a stable boronate ester adduct.

-

Hydrolysis (Workup): Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). Stir vigorously for 1-2 hours until a precipitate (the boronic acid) forms. Causality: The acidic workup hydrolyzes the boronate ester to yield the final boronic acid product.

-

Isolation: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization. A common method for purifying similar boronic acids involves dissolving the crude material in a basic aqueous solution, washing with a nonpolar solvent like toluene to remove organic impurities, and then re-precipitating the pure boronic acid by adding acid[9].

Reactivity and Core Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 3-Isobutoxy-4-methoxyphenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds[10].

The presence of two electron-donating alkoxy groups on the phenyl ring enhances the nucleophilicity of the organic fragment, making this reagent particularly effective in Suzuki couplings. The general reaction involves coupling the boronic acid with an organohalide (R-X, where X = I, Br, Cl, or OTf) in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination[10][11].

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Expert Insight: The choice of base is critical. It activates the boronic acid by forming a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which facilitates the transfer of the organic group to the palladium center during transmetalation[11]. The electron-rich nature of 3-isobutoxy-4-methoxyphenylboronic acid accelerates the transmetalation step, often leading to higher reaction efficiency compared to electron-deficient arylboronic acids.

Other Potential Applications

Beyond Suzuki coupling, this reagent is a versatile intermediate for:

-

Chan-Lam Coupling: Forming carbon-heteroatom bonds (C-N, C-O, C-S).

-

Petasis Reaction: A multicomponent reaction to synthesize amines and amino acids.

-

Synthesis of Complex Molecules: As a precursor in multi-step syntheses for pharmaceuticals, agrochemicals, and organic electronic materials. The alkoxy-substituted phenyl motif is common in many biologically active compounds[12].

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed. The hazard profile for 3-Isobutoxy-4-methoxyphenylboronic acid can be inferred from data on similar arylboronic acids[4][6][13].

| Hazard Category | GHS Classification (Predicted) | Handling and Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water[14]. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[14]. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[14]. |

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety goggles, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[4].

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper chemical waste disposal[13].

Conclusion

3-Isobutoxy-4-methoxyphenylboronic acid is a highly valuable, albeit specialized, synthetic intermediate. Its defining features—the electron-rich aromatic ring and sterically distinct alkoxy substituents—make it an attractive building block for creating complex molecular architectures. Its primary utility lies in the Suzuki-Miyaura coupling, where it serves as a robust partner for introducing the 3-isobutoxy-4-methoxyphenyl moiety. This guide provides a foundational understanding of its properties and applications, derived from established chemical principles and data from analogous structures, to empower researchers in their synthetic endeavors.

References

- Bayer Aktiengesellschaft. (2002). Process for preparing highly pure formylphenylboronic acids. U.S. Patent No. 6,420,597B2.

-

Le-Horký, F., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]

-

Li, C., et al. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Q., et al. (2020). Alkylboronic Acids as Alkylating Agents: Photoredox-Catalyzed Alkylation Reactions Assisted by K3PO4. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. PubMed Central. Retrieved from [Link]

-

Boron Molecular. (n.d.). 3-Formyl-4-methoxyphenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Reactivity of Alcohol Substrates and Boron-Containing Complexes in C-H Alkylation Enabled by Photoredox, Hydrogen Atom Transfer, and Boronic Acid Catalysis. Retrieved from [Link]

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Organics. Retrieved from [Link]

-

Organic Spectroscopy International. (2016). 4-METHOXYPHENYL BORONIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

-

American Chemical Society. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]

- 2. (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid | C11H16BFO4 | CID 177688655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR [m.chemicalbook.com]

- 6. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. laballey.com [laballey.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to 3-Isobutoxy-4-methoxyphenylboronic acid: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their indispensable role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] These reactions are paramount in the construction of carbon-carbon bonds, a critical step in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] The specific substitution pattern on the phenyl ring profoundly influences the electronic and steric properties of the boronic acid, thereby modulating its reactivity, stability, and utility.

This guide focuses on the novel compound, 3-Isobutoxy-4-methoxyphenylboronic acid (CAS Number 1629972-11-7). While specific literature on this exact molecule is not publicly available, its structure—featuring two electron-donating alkoxy groups—suggests significant potential as a versatile building block. The presence of the sterically influential isobutoxy group ortho to the boronic acid moiety, and a methoxy group para to it, presents unique opportunities and challenges in its synthesis and application. This document provides a comprehensive, experience-driven framework for the synthesis, characterization, and strategic deployment of this and structurally related electron-rich phenylboronic acids.

Part 1: Synthesis and Purification

The synthesis of a multi-substituted phenylboronic acid requires a regioselective approach. Given the substitution pattern, a directed ortho-metalation (DoM) followed by borylation is a highly logical and powerful strategy.

Proposed Synthetic Pathway: A Rationale-Driven Approach

The most convergent and controllable route to the target compound begins with the commercially available precursor, 4-methoxyphenol. The synthesis can be envisioned in three key stages:

-

Alkylation: Introduction of the isobutyl group.

-

Directed Ortho-Metalation (DoM): Regioselective lithiation at the C3 position, directed by the methoxy group.

-

Borylation: Quenching the organolithium intermediate with a boron electrophile.

// Nodes A [label="4-Methoxyphenol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1-isobutoxy-4-methoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Lithium 3-isobutoxy-4-methoxyphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="3-Isobutoxy-4-methoxyphenylboronic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for edge routing r1 [shape=point, width=0]; r2 [shape=point, width=0]; r3 [shape=point, width=0];

// Edges A -> r1 [arrowhead=none]; r1 -> B [label=" Isobutyl bromide, K2CO3\n Acetone, Reflux", labelfontcolor="#5F6368"]; B -> r2 [arrowhead=none]; r2 -> C [label=" s-BuLi, TMEDA\n THF, -78 °C", labelfontcolor="#5F6368"]; C -> r3 [arrowhead=none]; r3 -> D [label=" 1. B(OiPr)3, -78 °C\n 2. HCl (aq)", labelfontcolor="#5F6368"]; } } Caption: Proposed synthetic workflow for 3-Isobutoxy-4-methoxyphenylboronic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-isobutoxy-4-methoxybenzene

-

Rationale: A standard Williamson ether synthesis is the most straightforward method for this alkylation. Potassium carbonate is a suitable base, and acetone is an excellent solvent for this transformation.

-

Procedure:

-

To a stirred solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add isobutyl bromide (1.2 eq) dropwise.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the pure ether.

-

Step 2: Directed Lithiation and Borylation

-

Rationale: The methoxy group is a well-established directed metalation group. The use of s-BuLi in the presence of TMEDA at low temperatures ensures efficient and regioselective deprotonation at the ortho position.[4] Triisopropyl borate is a common and effective boron electrophile.[5]

-

Procedure:

-

Dissolve 1-isobutoxy-4-methoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Add TMEDA (1.2 eq) and cool the solution to -78 °C.

-

Add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C. The solution may develop a deep color, indicating anion formation. Stir for 2-3 hours.

-

Add triisopropyl borate (1.5 eq) dropwise, again maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl (aq) until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification and Handling

-

Rationale: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and propensity to form anhydrides (boroxines).[6] A common and effective purification method is recrystallization or an acid-base extraction.

-

Purification Protocol (Acid-Base Extraction):

-

Dissolve the crude product in diethyl ether.

-

Extract with a 1M NaOH (aq) solution. The boronic acid will move to the aqueous layer as the sodium boronate salt.

-

Wash the aqueous layer with diethyl ether to remove non-acidic impurities.

-

Carefully acidify the aqueous layer with 1M HCl (aq) at 0 °C until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under high vacuum.

-

-

Stability and Storage: Arylboronic acids can undergo protodeboronation, especially under basic conditions.[7] They are also prone to dehydration to form cyclic boroxine anhydrides. For long-term storage, it is advisable to keep the solid compound in a desiccator at low temperature. Conversion to a more stable pinacol ester can also be considered if the free acid proves unstable.[7][8]

Part 2: Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for 3-Isobutoxy-4-methoxyphenylboronic acid.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the 6.8-7.5 ppm range. The isobutoxy and methoxy groups will show characteristic signals in the aliphatic region (0.9-4.0 ppm). The B(OH)₂ protons are often broad and may exchange with solvent. |

| ¹³C NMR | Expect signals for all unique carbon atoms. The carbon atom attached to the boron (C1) will have a characteristic chemical shift.[9] |

| ¹¹B NMR | A single, relatively broad signal is expected in the range of 28-33 ppm for the sp²-hybridized boron atom of the boronic acid.[10][11] |

| Mass Spec (HRMS) | The high-resolution mass spectrum should confirm the elemental composition with high accuracy. |

| FT-IR | Look for a broad O-H stretch around 3200-3500 cm⁻¹ and a strong B-O stretch around 1350 cm⁻¹. |

-

Expert Insight: In ¹H NMR, the chemical shifts of the aromatic protons can provide valuable information about the electronic effects of the substituents. The proton ortho to the boronic acid group is expected to be the most downfield-shifted among the aromatic signals due to the anisotropy of the B(OH)₂ group.[12]

Part 3: Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 3-Isobutoxy-4-methoxyphenylboronic acid is expected to be in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.[1][2][3]

Mechanistic Considerations

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[13]

// Nodes A [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ar-Pd(II)-X(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Ar-Pd(II)-Ar'(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Ar-X", shape=plaintext]; H [label="Ar'-B(OH)2", shape=plaintext]; I [label="Ar-Ar'", shape=plaintext]; Base [label="Base (e.g., K2CO3)", shape=plaintext];

// Edges A -> B [dir=back]; B -> C [label=" Ar-X", labelfontcolor="#5F6368"]; C -> D; D -> E [label=" Ar'-B(OH)2\n Base", labelfontcolor="#5F6368"]; E -> F; F -> A [label=" Ar-Ar'", labelfontcolor="#5F6368"]; } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Role of the Boronic Acid: The boronic acid (or its corresponding boronate ester) participates in the transmetalation step, transferring its organic group (the 3-isobutoxy-4-methoxyphenyl moiety) to the palladium center.[3] The presence of a base is crucial for the formation of a more nucleophilic "ate" complex, which facilitates this transfer.

Experimental Protocol: A Representative Coupling

This protocol describes a typical Suzuki-Miyaura reaction using 3-Isobutoxy-4-methoxyphenylboronic acid with an aryl bromide.

-

Reagents and Conditions:

| Component | Role | Typical Amount |

| Aryl Bromide | Electrophile | 1.0 eq |

| 3-Isobutoxy-4-methoxyphenylboronic acid | Nucleophile Source | 1.2 - 1.5 eq |

| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst | 1-5 mol% |

| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 eq |

| Toluene/H₂O or Dioxane/H₂O | Solvent |

-

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 eq), 3-Isobutoxy-4-methoxyphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O mixture).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Expert Insight on Reactivity: The two electron-donating alkoxy groups on the phenylboronic acid increase the electron density of the aromatic ring. This enhanced nucleophilicity can facilitate the transmetalation step. However, the steric bulk of the ortho-isobutoxy group might slightly hinder the approach to the palladium center, potentially requiring more forcing conditions or the use of specialized bulky phosphine ligands to promote the reaction.[1]

Conclusion

While 3-Isobutoxy-4-methoxyphenylboronic acid is not a widely documented reagent, its synthesis and application can be confidently approached through established, rationale-driven methodologies. Its unique substitution pattern offers potential for the synthesis of novel, electron-rich biaryl structures relevant to drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully synthesize, characterize, and utilize this and other similar substituted phenylboronic acids in their work.

References

- Itami, K. et al. (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. MDPI.

- Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry.

- Google Patents. (2002). Process for producing phenylboronic acids and triphenylboroxines. JP2002047292A.

- Google Patents. (Year N/A). Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. CN104529935B.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- Kučera, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Solution Chemistry.

- Bentham Science Publishers. (2004). Synthesis of Boronated Alkoxyphenylalanines.

- Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare.

-

ResearchGate. (Year N/A). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

- Gierczyk, B., et al. (2013). 17O NMR studies of boronic acids and their derivatives. RSC Publishing.

-

MDPI. (Year N/A). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available at: [Link]

-

ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

- Google Patents. (Year N/A). Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. CN104529935A.

-

SciELO México. (Year N/A). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

-

Royal Society of Chemistry. (2025). Synthesis of oxylipids via a boronic ester cycloetherification approach. Organic Chemistry Frontiers. Available at: [Link]

- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

-

Althaus, M., et al. (2010). Application of the lithiation-borylation reaction to the preparation of enantioenriched allylic boron reagents... Journal of the American Chemical Society. Available at: [Link]

-

San Diego State University. (Year N/A). 11B NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]

-

PrepChem.com. (Year N/A). Preparation of 4-methoxyphenol. Available at: [Link]

-

ResearchGate. (Year N/A). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

-

Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

-

AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]

-

National Institutes of Health. (Year N/A). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Available at: [Link]

- University of Bristol. (Year N/A). Lithiation- Borylation in Synthesis.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

Synthesis route for 3-Isobutoxy-4-methoxyphenylboronic acid

An In-depth Technical Guide to the Synthesis of 3-Isobutoxy-4-methoxyphenylboronic acid

Introduction

3-Isobutoxy-4-methoxyphenylboronic acid is a valuable synthetic building block in medicinal chemistry and materials science. Its utility stems from the presence of the boronic acid moiety, which is a versatile functional group for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The substituted phenyl ring, featuring both isobutoxy and methoxy groups, offers tailored steric and electronic properties, making it a desirable component in the design of complex organic molecules, including pharmaceuticals and organic electronics. This guide provides a comprehensive, field-proven synthetic route for the preparation of this compound, designed for researchers, scientists, and professionals in drug development.

Strategic Analysis of the Synthetic Route

-

Williamson Ether Synthesis: The phenolic hydroxyl group of guaiacol is alkylated with isobutyl bromide to yield the key intermediate, 1-isobutoxy-2-methoxybenzene. This is a classic and highly reliable method for the formation of ethers.[1][2]

-

Directed Ortho-Metalation (DoM) and Borylation: The boronic acid functionality is introduced onto the aromatic ring of 1-isobutoxy-2-methoxybenzene. This is achieved through a directed ortho-lithiation, where the methoxy group directs a strong base to deprotonate the adjacent ortho position, followed by quenching the resulting aryllithium species with a borate ester.[3][4][5]

This synthetic pathway is efficient, scalable, and relies on well-understood and widely practiced organometallic transformations.

Part 1: Synthesis of 1-Isobutoxy-2-methoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile, attacking an alkyl halide to form the ether linkage.[6] In this first step, the phenolic proton of guaiacol is removed by a base to form the 2-methoxyphenoxide anion, which then displaces the bromide from isobutyl bromide.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Guaiacol | 124.14 | 10.0 g | 80.55 mmol | 1.0 |

| Isobutyl bromide | 137.02 | 13.25 g (10.4 mL) | 96.66 mmol | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 16.7 g | 120.8 mmol | 1.5 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (10.0 g, 80.55 mmol) and dimethylformamide (100 mL).

-

Add anhydrous potassium carbonate (16.7 g, 120.8 mmol) to the solution. Stir the suspension vigorously.

-

Add isobutyl bromide (13.25 g, 96.66 mmol) to the mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted guaiacol, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield pure 1-isobutoxy-2-methoxybenzene as a colorless liquid.

Part 2: Synthesis of 3-Isobutoxy-4-methoxyphenylboronic acid

This step utilizes the principle of Directed Ortho-Metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings.[3][4] The methoxy group on the 1-isobutoxy-2-methoxybenzene intermediate acts as a Directed Metalation Group (DMG). The heteroatom of the DMG coordinates to the lithium atom of the organolithium base (n-butyllithium), bringing the base into close proximity to the ortho proton and facilitating its abstraction.[5][7] This generates a highly reactive aryllithium species specifically at the C3 position. This nucleophilic intermediate is then "trapped" by an electrophilic boron source, triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the final boronic acid product.

Mechanistic Rationale

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Isobutoxy-2-methoxybenzene | 180.25 | 10.0 g | 55.48 mmol | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 24.4 mL (2.5 M in hexanes) | 61.03 mmol | 1.1 |

| Triisopropyl borate | 188.08 | 13.5 g (15.3 mL) | 71.78 mmol | 1.3 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - | - |

| Hydrochloric Acid (HCl) | 36.46 | (2 M aqueous solution) | - | - |

Procedure:

-

Strict anhydrous and inert conditions are essential for this reaction. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

-

To a 500 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, add 1-isobutoxy-2-methoxybenzene (10.0 g, 55.48 mmol) and anhydrous tetrahydrofuran (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (24.4 mL of a 2.5 M solution in hexanes, 61.03 mmol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

In a separate flask, prepare a solution of triisopropyl borate (13.5 g, 71.78 mmol) in 20 mL of anhydrous THF.

-

Add the triisopropyl borate solution to the reaction mixture dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 50 mL of 2 M hydrochloric acid.

-

Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and remove the solvent under reduced pressure. The crude product is often a solid.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 3-Isobutoxy-4-methoxyphenylboronic acid as a white crystalline solid.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and will ignite on contact with air or moisture. It must be handled with extreme care under an inert atmosphere using proper syringe techniques.

-

Isobutyl bromide is a lachrymator and is harmful if inhaled or absorbed through the skin.

-

Dimethylformamide (DMF) is a reproductive toxin.

-

Tetrahydrofuran (THF) can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free THF.

-

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 3-Isobutoxy-4-methoxyphenylboronic acid from readily available starting materials. The strategy leverages two fundamental and powerful reactions in organic synthesis: the Williamson ether synthesis and directed ortho-metalation. This guide offers a detailed, practical framework for researchers to produce this valuable building block for applications in drug discovery and materials science.

References

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Aggarwal, V. K., et al. (n.d.). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. National Institutes of Health. Retrieved from [Link]

-

Snieckus, V., et al. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. National Institutes of Health. Retrieved from [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

-

Unknown. (n.d.). experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant from cough tablets. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

-

MDPI. (n.d.). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. francis-press.com [francis-press.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. baranlab.org [baranlab.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to (3-Isobutoxy-4-methoxyphenyl)boronic acid: Structure, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Isobutoxy-4-methoxyphenyl)boronic acid, a valuable building block in modern organic synthesis. We will delve into its structural and physicochemical properties, outline a robust synthetic pathway, and explore its primary application in palladium-catalyzed cross-coupling reactions, which are foundational in contemporary drug discovery.

Molecular Profile and Physicochemical Properties

(3-Isobutoxy-4-methoxyphenyl)boronic acid belongs to the versatile class of arylboronic acids, which are widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substitution pattern—an isobutoxy group at the C3 position and a methoxy group at the C4 position—offers a unique combination of steric and electronic properties that medicinal chemists can leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of target molecules.

The core utility of this and other boronic acids lies in the carbon-boron bond, which is sufficiently stable for isolation and storage yet reactive enough to participate in a variety of carbon-carbon bond-forming reactions.[2]

Chemical Structure

Caption: Molecular Structure of (3-Isobutoxy-4-methoxyphenyl)boronic acid.

Quantitative Data Summary

The following table summarizes the key computed and expected properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇BO₄ | Calculated |

| Molecular Weight | 224.06 g/mol | Calculated |

| Physical Form | Expected to be a white to off-white solid | [1][3] |

| Solubility | Soluble in polar organic solvents (THF, Dioxane, DMF); Insoluble in water | [3] |

| Stability | Air- and moisture-sensitive; prone to dehydration to form boroxine anhydride | [4] |

Synthesis and Purification Pathway

The synthesis of substituted phenylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the lithiation of a corresponding aryl bromide followed by electrophilic trapping with a trialkyl borate ester and subsequent acidic hydrolysis.[2][5] This approach provides a high degree of regiochemical control.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of (3-Isobutoxy-4-methoxyphenyl)boronic acid.

Detailed Synthetic Protocol (General Method)

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet. The flask is charged with the starting material, 1-bromo-3-isobutoxy-4-methoxybenzene (1.0 eq), and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, ~1.1 eq) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The formation of the aryllithium intermediate is typically rapid.

-

Causality Insight: This low-temperature condition is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent or other functional groups. The inert atmosphere prevents quenching of the highly reactive organolithium intermediate by atmospheric oxygen or moisture.

-

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours.[6]

-

Causality Insight: The borate ester acts as the electrophile, trapping the nucleophilic aryllithium to form a stable boronate ester intermediate.

-

-

Hydrolysis and Workup: The reaction is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the desired boronic acid.[6]

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with an organic solvent like ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to yield the final product.[7] Purity can be assessed by HPLC and NMR spectroscopy.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (3-Isobutoxy-4-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds that are ubiquitous in pharmaceuticals.[8][9]

Mechanistic Deep Dive

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-isobutoxy-4-methoxyphenyl moiety) to the palladium center, displacing the halide.

-

Causality Insight: The base is crucial. It activates the boronic acid, making the boron atom more electron-rich and facilitating the transfer of the aryl group to the electrophilic palladium center.[10]

-

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl boronic acid with an aryl bromide.

Materials:

-

(3-Isobutoxy-4-methoxyphenyl)boronic acid (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Pd(PPh₃)₄ (Palladium Catalyst, 0.03 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), aqueous 2M solution

-

Solvent: 1,4-Dioxane or Toluene/Ethanol mixture

-

Reaction Vessel: Schlenk flask or microwave vial

Procedure:

-

Reagent Preparation: To the reaction vessel, add the aryl bromide, (3-Isobutoxy-4-methoxyphenyl)boronic acid, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a self-validating step; insufficient purging can deactivate the catalyst and lead to failed reactions.

-

Solvent Addition: Add the organic solvent (e.g., dioxane) followed by the aqueous potassium carbonate solution via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

Arylboronic acids are generally considered stable solids but require careful handling.

-

Irritant: Phenylboronic acid and its derivatives can be irritating to the skin, eyes, and respiratory system.[5]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation, particularly the formation of the inactive trimeric boroxine anhydride.

References

-

Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]

- Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.

- Google Patents. (2002). Process for preparing highly pure formylphenylboronic acids.

-

PubChem. (n.d.). (3-Hydroxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.

-

Boron Molecular. (n.d.). 3-Formyl-4-methoxyphenylboronic acid. Retrieved from [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid. Retrieved from [Link]

- Gomes, P. A. C., et al. (2021).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- MDPI. (n.d.).

- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365–1378.

-

Scott Rychnovsky Lab - UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

Sources

- 1. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. youtube.com [youtube.com]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. prepchem.com [prepchem.com]

- 7. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 3-Isobutoxy-4-methoxyphenylboronic Acid

Introduction

3-Isobutoxy-4-methoxyphenylboronic acid (CAS No. 1256345-54-6) is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[1] The specific substitution pattern of this molecule—containing both an isobutoxy and a methoxy group—makes it a valuable building block for introducing a sterically hindered and electronically rich phenyl moiety, of interest to researchers in medicinal chemistry and materials science.

Understanding the physical properties of a reagent is not merely an academic exercise; it is the foundation of robust and reproducible science. For drug development professionals and synthetic chemists, precise knowledge of properties like solubility, melting point, and stability dictates everything from reaction solvent choice and purification strategy to storage conditions and shelf-life. This guide provides a comprehensive overview of the known and predicted physical properties of 3-Isobutoxy-4-methoxyphenylboronic acid, explains the scientific principles behind these characteristics, and details the experimental protocols necessary for their validation.

Core Physicochemical Properties

The fundamental properties of a molecule provide the initial dataset for its application. While extensive experimental data for this specific compound is not widely published, we can define its core attributes and predict others based on its structure and comparison with well-characterized analogues.

The molecular structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a methoxy group [-OCH₃], and an isobutoxy group [-OCH₂CH(CH₃)₂]. The presence of two ether groups makes the aromatic ring electron-rich, which can influence its reactivity in cross-coupling reactions. The bulky isobutoxy group can introduce significant steric hindrance, affecting reaction kinetics and the rotational dynamics of the biaryl bond in resulting products.

Table 1: Fundamental Properties of 3-Isobutoxy-4-methoxyphenylboronic Acid

| Property | Value / Description | Source / Rationale |

| CAS Number | 1256345-54-6 | Chemical Registry |

| Molecular Formula | C₁₁H₁₇BO₄ | Calculated from structure |

| Molecular Weight | 224.06 g/mol | Calculated from formula |

| Appearance | White to off-white crystalline powder (Predicted) | Analogy to similar compounds like 4-methoxyphenylboronic acid which is a white to off-white solid.[2][3] |

| Melting Point | Not publicly available. Determination is critical for purity assessment. | See Protocol 1 for experimental determination. |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. While a verified public spectrum for this specific molecule is not available, we can predict the key features based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:

-

Aromatic Protons: Three protons on the phenyl ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

-

Isobutoxy Protons: A doublet for the two -O-CH₂ - protons, a multiplet for the -CH (CH₃)₂ proton, and a doublet for the six equivalent methyl (-CH(CH₃ )₂) protons.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm corresponding to the three -OCH₃ protons.

-

Boronic Acid Protons: A broad singlet for the two -B(OH )₂ protons, which is often exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will show 11 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. A single peak is expected, with a chemical shift that can provide insight into the coordination state of the boron atom.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of its functional groups:

-

O-H Stretch: A very broad and strong band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded -OH groups of the boronic acid.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the isobutoxy and methoxy groups, and signals just above 3000 cm⁻¹ for the aromatic sp² C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong, characteristic band for the B-O single bond is expected around 1350 cm⁻¹.

-

C-O Stretch: Strong bands for the aryl-ether C-O bonds will be present in the 1200-1250 cm⁻¹ region.

Solubility Profile: A Practical Assessment

Solubility is a critical parameter for selecting appropriate solvents for reactions, workup, and purification. The solubility of arylboronic acids is governed by a balance between the polar boronic acid group and the typically nonpolar aryl backbone.

Causality Behind Solubility: The -B(OH)₂ group can act as both a hydrogen bond donor and acceptor, conferring some solubility in polar protic solvents like methanol and ethanol. However, the bulky, nonpolar isobutoxy group and the phenyl ring increase the molecule's lipophilicity, enhancing its solubility in less polar organic solvents. Like its simpler analogue, 4-methoxyphenylboronic acid, it is expected to be only slightly soluble in water.[3]

Table 2: Predicted Solubility of 3-Isobutoxy-4-methoxyphenylboronic Acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Hydrogen bonding with the boronic acid moiety.[3] |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Strong dipole-dipole interactions.[5] |

| Ethers | THF, Diethyl Ether | Soluble | Good balance of polarity for the overall molecule.[6] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Suitable for moderately polar organic compounds.[5] |

| Apolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar boronic acid group limits solubility in nonpolar media.[6] |

| Aqueous | Water | Slightly Soluble | The large organic backbone dominates, despite the polar boronic acid.[3] |

Stability, Storage, and Handling

The utility of arylboronic acids is sometimes tempered by their limited stability. Understanding the pathways of decomposition is key to ensuring the reagent's integrity and obtaining reproducible experimental results.

Dehydration to Boroxines

The most common decomposition pathway for boronic acids is intermolecular dehydration to form a trimeric anhydride known as a boroxine. This equilibrium process is driven by heat or the presence of desiccants and is reversible upon addition of water.

Expert Insight: While boroxine formation can be a concern for long-term storage, it is often not detrimental to reactivity. Many commercial boronic acids exist as a mixture with their corresponding boroxine, and both species are typically active in Suzuki-Miyaura coupling reactions as the boroxine hydrolyzes back to the monomeric acid under the aqueous basic reaction conditions.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This irreversible decomposition is a more serious issue, as it results in the loss of the active reagent. It can be promoted by heat, strong acids, or certain transition metals. The stability of arylboronic acids towards protodeboronation can be influenced by the electronic nature of the substituents on the aromatic ring.[7]

Recommended Storage and Handling

To maximize shelf-life and ensure experimental consistency, the following procedures are recommended:

-

Storage: Store in a tightly sealed container in a refrigerator (+4°C), protected from light and moisture.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Based on analogous compounds, it should be treated as a skin and eye irritant.[8]

Experimental Protocols for Physical Characterization

The following protocols provide step-by-step methodologies for determining key physical properties. These procedures are designed to be self-validating and are standard practice in organic chemistry research.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of the compound, which serves as a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.5°C.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If it is crystalline, gently crush a small amount into a fine powder using a mortar and pestle.[9]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20°C/min) to quickly find an approximate melting temperature.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[10]

-

Slow Ramp: Decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical for thermal equilibrium and an accurate reading.

-

Record the Range:

-

T₁: Record the temperature at which the first drop of liquid appears.

-

T₂: Record the temperature at which the last solid crystal melts completely into a transparent liquid.[10]

-

-

Report: The result should be reported as a range (T₁ - T₂). Repeat the measurement twice for consistency.

Protocol 2: Qualitative Solubility Assessment

Objective: To systematically determine the solubility of the compound in a range of common laboratory solvents.

Methodology:

-

Preparation: Arrange a series of labeled test tubes, one for each solvent to be tested (e.g., Water, Methanol, THF, Dichloromethane, Toluene, Hexanes).

-

Sample Addition: Add approximately 10-20 mg of the boronic acid to each test tube. The key is to use a consistent amount in each tube.

-

Solvent Addition: Add 1 mL of the first solvent to the corresponding test tube.

-

Observation & Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds. Observe if the solid dissolves completely.

-

Categorization: Classify the solubility based on observation:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Slightly Soluble: Only a very small amount of solid appears to dissolve.

-

Insoluble: No visible dissolution of the solid.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to see if solubility increases. Note if the compound crystallizes upon cooling, which is a useful indicator for selecting a recrystallization solvent.

-

Repeat: Repeat steps 3-6 for each solvent.

-

Documentation: Record all observations in a structured table.

References

-

PubChem. (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Georganics. 4-Methoxyphenylboronic acid - High purity. [Link]

-

Boron Molecular. 3-Formyl-4-methoxyphenylboronic acid. [Link]

-

PubChem. (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Al-Zoubi, R. M., et al. (2014). Monosubstituted Phenylboronic Acids... A Computational Investigation. PMC. [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Sýkora, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

Diva-Portal.org. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]

-

MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources.... [Link]

-

University of Alberta. Melting point determination. [Link]

-

ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid.... [Link]

-

ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

-

Serwatowski, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

ResearchGate. Solubility of investigated compounds in water. [Link]

-

METTLER TOLEDO. DETERMINATION OF MELTING POINTS. [Link]

-

ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... [Link]

-

University of Technology. experiment (1) determination of melting points. [Link]

-

ACS Publications. In Situ Studies of Arylboronic Acids/Esters.... [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. [Link]

-

Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel.... [Link]

-

Royal Society of Chemistry. ORGANIC CHEMISTRY. [Link]

-

National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer.... [Link]

Sources

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 3. 4-Methoxyphenylboronic Acid | 5720-07-0 | TCI AMERICA [tcichemicals.com]

- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-Isobutoxy-4-methoxyphenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isobutoxy-4-methoxyphenylboronic acid, a key building block in modern organic synthesis, particularly within the pharmaceutical industry. While specific experimental data for this exact molecule is not widely published, this document extrapolates from closely related, well-documented analogues to present its core chemical and physical properties, a detailed, plausible synthesis protocol, state-of-the-art characterization techniques, and its pivotal role in drug discovery, primarily through the Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers and scientists in navigating the synthesis and application of this and similar di-alkoxy substituted phenylboronic acids.

Introduction: The Versatility of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are a class of organoboron compounds that have become indispensable in the synthesis of complex organic molecules. Their stability, low toxicity, and high functional group tolerance make them ideal reagents in a variety of chemical transformations. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for the formation of carbon-carbon bonds, a fundamental process in the construction of the carbon skeletons of many biologically active compounds.[1][2]

The specific substitution pattern of 3-Isobutoxy-4-methoxyphenylboronic acid, featuring two distinct alkoxy groups on the phenyl ring, offers medicinal chemists a versatile scaffold. The methoxy and isobutoxy groups can modulate the electronic and steric properties of the molecule, influencing its reactivity and the pharmacokinetic profile of the resulting drug candidates. This guide will delve into the essential technical aspects of this valuable synthetic intermediate.

Core Molecular Profile

Based on its chemical structure, the fundamental properties of 3-Isobutoxy-4-methoxyphenylboronic acid can be accurately determined.

Chemical Structure and Molecular Formula

The structure consists of a benzene ring substituted with a boronic acid group at position 1, an isobutoxy group at position 3, and a methoxy group at position 4.

Molecular Formula: C₁₁H₁₇BO₄

Molecular Weight

The calculated molecular weight of 3-Isobutoxy-4-methoxyphenylboronic acid is 224.07 g/mol .

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 17 | 1.008 | 17.136 |

| Boron (B) | 1 | 10.811 | 10.811 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 224.068 |

Synthesis of 3-Isobutoxy-4-methoxyphenylboronic Acid: A Methodological Approach

Proposed Synthetic Pathway

The synthesis commences with the preparation of the starting material, 1-bromo-3-isobutoxy-4-methoxybenzene, which is then converted to the target boronic acid.

Caption: Proposed synthetic route for 3-Isobutoxy-4-methoxyphenylboronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-3-isobutoxy-4-methoxybenzene

This initial step involves the introduction of the isobutoxy group onto the commercially available 1-bromo-4-methoxybenzene. A Williamson ether synthesis is a suitable method.

-

Reaction Setup: To a solution of 1-bromo-4-methoxyphenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) as a base.

-

Addition of Alkylating Agent: Add isobutyl bromide (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Isobutoxy-4-methoxyphenylboronic Acid

This step employs a lithium-halogen exchange followed by reaction with a borate ester.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3-isobutoxy-4-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate (1.5 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

-

Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield 3-Isobutoxy-4-methoxyphenylboronic acid as a solid.

Analytical Characterization: Ensuring Purity and Identity

A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthesized 3-Isobutoxy-4-methoxyphenylboronic acid.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, the protons of the isobutoxy group (distinguishable splitting patterns for the CH₂, CH, and CH₃ groups), and the methoxy group protons. The boronic acid protons are often broad and may exchange with residual water in the solvent.

-